[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid
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Description
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Biological Activity
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid (commonly referred to as DBMAA) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DBMAA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DBMAA has the molecular formula C11H13NO4 and features a unique benzodioxin structure combined with an amino-acetic acid moiety. The presence of the methylamine group enhances its reactivity and interaction with biological targets.
The biological activity of DBMAA is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that it may modulate enzyme activity, influencing pathways involved in cancer proliferation and neurodegenerative diseases.
Key Mechanisms:
- Enzyme Inhibition : DBMAA has shown potential in inhibiting enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
- Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways.
Biological Activities
DBMAA exhibits a range of biological activities, including:
- Anticancer Properties : Studies have indicated that compounds similar to DBMAA can inhibit tumor growth by targeting specific kinases and enzymes involved in cell cycle regulation.
- Neuroprotective Effects : Its potential to inhibit acetylcholinesterase suggests a role in protecting neuronal function, making it a candidate for treating neurodegenerative conditions.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of DBMAA effectively inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotection : In vitro studies showed that DBMAA could protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DBMAA, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
2,3-Dihydro-1,4-benzodioxin-2-ylmethylamine | Structure | Anticancer, Neuroprotective |
Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine | Structure | Anticancer |
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | Structure | Antimicrobial |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of DBMAA and its analogs. These investigations have revealed that modifications to the benzodioxin moiety can significantly enhance or diminish biological activity. For instance:
- Alkyl Substituents : Certain alkyl groups have been shown to improve binding affinity to target enzymes.
- Functional Group Variation : The introduction of different functional groups can alter the compound's solubility and bioavailability.
Properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(7-12(14)15)6-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPZQBVCYREZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.